molecular formula C13H10N4 B13879538 6-Quinolin-6-ylpyrazin-2-amine

6-Quinolin-6-ylpyrazin-2-amine

Cat. No.: B13879538
M. Wt: 222.24 g/mol
InChI Key: KKEHYGMHYWZEEZ-UHFFFAOYSA-N
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Description

6-Quinolin-6-ylpyrazin-2-amine is a heterocyclic compound that features both quinoline and pyrazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Quinolin-6-ylpyrazin-2-amine typically involves the condensation of quinoline derivatives with pyrazine derivatives under specific reaction conditions. One common method includes the use of catalytic amounts of transition metals such as palladium or copper to facilitate the coupling reactions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of recyclable catalysts and environmentally benign solvents, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 6-Quinolin-6-ylpyrazin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form quinoline N-oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Quinolin-6-ylpyrazin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Quinolin-6-ylpyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 6-Quinolin-6-ylpyrazin-2-amine is unique due to its dual heterocyclic structure, which imparts distinct chemical and biological properties. This duality allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H10N4

Molecular Weight

222.24 g/mol

IUPAC Name

6-quinolin-6-ylpyrazin-2-amine

InChI

InChI=1S/C13H10N4/c14-13-8-15-7-12(17-13)10-3-4-11-9(6-10)2-1-5-16-11/h1-8H,(H2,14,17)

InChI Key

KKEHYGMHYWZEEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)C3=CN=CC(=N3)N)N=C1

Origin of Product

United States

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